molecular formula C20H15N3O3 B12482883 7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B12482883
M. Wt: 345.4 g/mol
InChI Key: FOADRCXRGOGACW-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential therapeutic applications. This compound is part of the pyrazoloquinoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-(furan-2-yl)acrylonitrile with hydrazine hydrate can yield the desired pyrazoloquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydro derivatives .

Scientific Research Applications

7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enoyl acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit enoyl acyl carrier protein reductase (InhA) makes it a promising candidate for developing new anti-tubercular drugs .

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

7-(furan-2-yl)-2-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C20H15N3O3/c24-17-10-12(18-7-4-8-26-18)9-16-14(17)11-15-19(21-16)22-23(20(15)25)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22)

InChI Key

FOADRCXRGOGACW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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